インターメジン

概要

説明

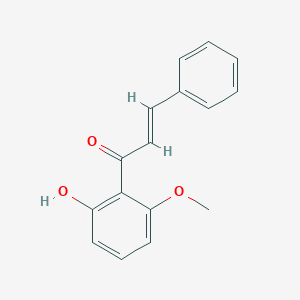

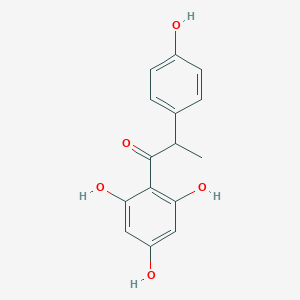

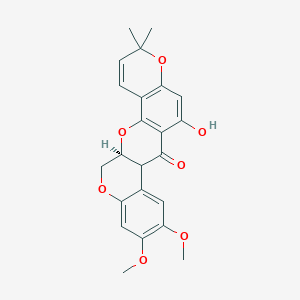

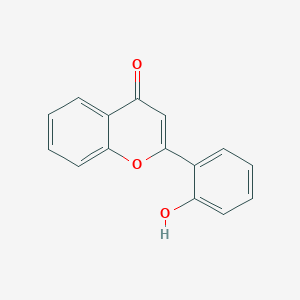

インターメジンは、C15H25NO5 という分子式と299.3627 g/mol という分子量を持つピロリジジンアルカロイドです 。これは、特にムラサキ科植物に含まれる様々な植物に自然に存在する化合物です。ピロリジジンアルカロイドは肝毒性があることで知られており、インターメジンも例外ではありません。この化合物は、薬用植物への含有とその潜在的な毒性効果により注目を集めています。

2. 製法

合成ルートと反応条件: インターメジンの合成には、通常、より単純な有機化合物から始まるいくつかのステップが含まれます反応条件には、目的の生成物の生成を促進するために、強酸または強塩基、高温、特定の触媒の使用が含まれることがよくあります .

工業的製造方法: インターメジンの工業的製造は、特定の植物におけるその自然な存在量のために、あまり一般的ではありません。植物源からの抽出には、溶媒抽出、クロマトグラフィー、結晶化などのプロセスが含まれ、化合物を分離および精製します .

科学的研究の応用

Intermedine has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and toxicity of pyrrolizidine alkaloids.

Biology: Investigated for its effects on cellular processes, particularly in hepatocytes.

Medicine: Studied for its potential therapeutic effects and toxicological risks, especially in herbal medicines.

Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .

作用機序

インターメジンは、主に細胞マクロ分子に結合することができる反応性代謝物の生成を通じてその効果を発揮し、細胞損傷につながります。この化合物は肝臓で代謝され、肝毒性を引き起こす可能性のあるピロール中間体を生成します。 これらの中間体は、肝細胞における酸化ストレス、ミトコンドリア機能不全、アポトーシスを誘発する可能性があります .

類似化合物:

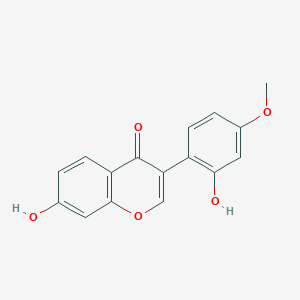

リコプサミン: 同様の肝毒性を持つ別のピロリジジンアルカロイド。

インディシン: インターメジンと構造が似ており、同様の毒性効果を示します。

エキナチン: 同様の生物活性を持つ別の関連化合物 .

独自性: インターメジンは、その特定の構造的特徴と生物系で影響を与える特定の経路により、ユニークです。 特定の薬用植物への存在は、治療的および毒性学的研究の両方で注目すべき化合物でもあります .

生化学分析

Biochemical Properties

Intermedine plays a crucial role in biochemical reactions, particularly in the context of neural progenitor cells (NPCs). It interacts with various enzymes and proteins within these cells, leading to significant cytotoxicity . The nature of these interactions is concentration-dependent, with higher concentrations of Intermedine leading to reduced cell viability .

Cellular Effects

Intermedine has profound effects on various types of cells and cellular processes. In neural progenitor cells (NPCs), it influences cell function by reducing cell viability in a concentration-dependent manner

Molecular Mechanism

The molecular mechanism of Intermedine’s action involves its binding interactions with biomolecules within the cell, leading to enzyme inhibition or activation and changes in gene expression. This results in significant cytotoxicity, particularly in neural progenitor cells (NPCs) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Intermedine change over time. It exhibits significant cytotoxicity at 30 μM after 24 hours of exposure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of intermedine involves several steps, typically starting from simpler organic compoundsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of intermedine is less common due to its natural abundance in certain plants. extraction from plant sources involves processes such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .

化学反応の分析

反応の種類: インターメジンは、以下を含む様々な化学反応を起こします。

酸化: インターメジンは、親化合物よりも多くの場合、毒性が高いN-オキシドを生成するために酸化することができます。

還元: 還元反応は、インターメジンを毒性の低い誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、N-オキシド、還元誘導体、置換化合物があり、それぞれに異なる程度の毒性と生物活性があります .

4. 科学研究への応用

インターメジンには、以下を含むいくつかの科学研究への応用があります。

化学: ピロリジジンアルカロイドの反応性と毒性を研究するためのモデル化合物として使用されます。

生物学: 特に肝細胞における細胞プロセスへの影響について調査されています。

医学: 特にハーブ薬における潜在的な治療効果と毒性リスクについて研究されています。

類似化合物との比較

Lycopsamine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.

Indicine: Shares structural similarities with intermedine and exhibits comparable toxicological effects.

Echinatine: Another related compound with similar biological activities .

Uniqueness: Intermedine is unique due to its specific structural features and the particular pathways it affects in biological systems. Its presence in certain medicinal plants also makes it a compound of interest for both therapeutic and toxicological studies .

特性

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-OPQSFPLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020073 | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-06-0 | |

| Record name | (+)-Intermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTERMEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

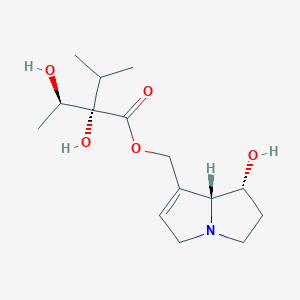

ANone: Intermedine's toxicity is primarily attributed to its metabolism in the liver. While the parent alkaloid is relatively inert, it undergoes enzymatic transformation into highly reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and potentially, tumor development. [, , , ] One specific reactive metabolite, 1-formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine (9-CHO-DHP), has been identified as a key player in this process. []

ANone: Research suggests that intermedine's metabolites can trigger both mitochondria-mediated and ER-mediated apoptosis (programmed cell death) in hepatocytes. This occurs through the induction of oxidative stress (excessive reactive oxygen species production), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. [, ] Additionally, intermedine can elevate intracellular calcium levels, activating the PERK/eIF2α/ATF4/CHOP apoptotic pathway. []

ANone: Intermedine has the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. []

ANone: Intermedine's structure is confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Specific proton (1H) and carbon (13C) NMR signals, along with characteristic fragmentation patterns in MS, are used to differentiate intermedine from other PAs, including its diastereoisomer, lycopsamine. [, , , , ]

ANone: While intermedine's structure contains the core features associated with PA toxicity, the presence and position of functional groups on the molecule can influence its overall toxicity. For instance, the stereochemistry at the C7 position differentiates intermedine from its diastereoisomer, lycopsamine. [, ] While both are hepatotoxic, they may exhibit differences in potency or metabolic pathways. Additionally, modifications such as acetylation at the C7 position can further modulate the toxicity of intermedine. [, , ]

ANone: While there are no regulations explicitly targeting intermedine, its presence as a PA in food and feed products is a growing concern for regulatory agencies like the European Food Safety Authority (EFSA). These agencies have set limits on the acceptable daily intake of certain PAs to minimize human exposure and potential health risks. [, , , ]

ANone: Intermedine, like other 1,2-unsaturated PAs, is primarily known for its hepatotoxicity. Ingestion of intermedine-containing plants or contaminated products can lead to liver damage, ranging from mild inflammation to severe necrosis (cell death), cirrhosis (scarring), and potentially, liver failure. [, , , , , ]

ANone: Yes, chronic exposure to low levels of intermedine, even below the acute toxicity threshold, has been linked to an increased risk of liver cancer (hepatocellular carcinoma) in experimental animal models. [, , ]

ANone: Research has identified specific DNA adducts formed by the reactive metabolites of intermedine. These adducts, notably those derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), show promise as potential biomarkers for assessing PA exposure and the risk of liver tumor initiation. []

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often using electrospray ionization (ESI), is widely employed for identifying and quantifying intermedine and other PAs in plant material, food products, and biological samples. [, , , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) is also used for PA analysis, particularly when dealing with volatile derivatives. [, , ] The choice of method often depends on the specific matrix, required sensitivity, and the range of PAs being analyzed.

ANone: Intermedine often co-occurs with its diastereoisomer, lycopsamine, and other structurally similar PAs. Chromatographic techniques like HPLC or GC are essential for separating these isomers and other PAs based on their physicochemical properties, allowing for accurate identification and quantification of individual alkaloids. Low-temperature chromatography, specifically at 5°C, has proven particularly effective in resolving intermedine and lycopsamine. []

ANone: Intermedine research exemplifies the importance of a multidisciplinary approach, drawing upon expertise from fields such as:

- Plant Science/Botany: Understanding the distribution, ecological roles, and biosynthesis of intermedine in various plant species. [, , , , , , , , , , ]

- Analytical Chemistry: Developing and refining analytical techniques for accurate identification and quantification of intermedine in complex matrices. [, , , , , , , , , , ]

- Toxicology: Investigating the mechanisms of intermedine toxicity, identifying potential biomarkers of exposure, and assessing human health risks. [, , , , , , , , , ]

- Food Science and Technology: Monitoring and mitigating intermedine contamination in food and feed products to ensure consumer safety. [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。